molecular formula C13H13NO4 B3125773 1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid CAS No. 32932-15-3

1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid

Cat. No. B3125773
CAS RN: 32932-15-3
M. Wt: 247.25 g/mol
InChI Key: YTWMJESCVWECIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoroquinolones, a family of antibacterials to which “1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid” belongs, involves incorporating substituents into various positions of the quinolone system . Improved synthetic procedures have been applied to obtain 1-ethyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and its intermediates .


Molecular Structure Analysis

The molecular formula of “1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid” is C16H15F2NO4, and its molecular weight is 323.30 . The SMILES string representation of its structure is O=C(C(C(OCC)=O)=C1)C2=CC(F)=C(F)C(OC)=C2N1C3CC3 .


Chemical Reactions Analysis

The chemical reactions involving “1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid” are complex and involve multiple steps. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .


Physical And Chemical Properties Analysis

“1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid” is a solid at 20°C. It should be stored at a temperature below 0°C. It is heat sensitive .

Scientific Research Applications

Antimicrobial Applications

1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. A study by Agui et al. (1977) reported the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which showed significant antimicrobial activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Synthesis and Structural Studies

The synthesis and structure of various derivatives of 1-ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid have been a subject of research, contributing to our understanding of quinoline derivatives. For example, Kurihara et al. (1983) described the synthesis of 1,4-dihydro-1-methoxy or ethyl -2-methyl-4-oxo-3-quinolineglyoxylic acid derivatives, which are key intermediates in the preparation of various compounds (Kurihara et al., 1983).

Chemotherapeutic Activity

The chemotherapeutic potential of derivatives of 1-ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid has also been explored. Frigola et al. (1987) investigated the synthesis, structure elucidation, and chemotherapeutic activity of novel 3-quinolinecarboxylic acid derivatives (Frigola et al., 1987).

Fluorescent Labeling Applications

The compound has found applications in biomedical analysis, particularly as a fluorescent labeling reagent. Hirano et al. (2004) studied a novel stable fluorophore, 6-methoxy-4-quinolone, for its strong fluorescence in a wide pH range, highlighting its potential in this domain (Hirano et al., 2004).

Mechanism of Action

Fluoroquinolones, including “1-Ethyl-6-methoxy-4-oxo-3-quinolinecarboxylic acid”, exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .

properties

IUPAC Name

1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-6-8(18-2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWMJESCVWECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178345
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

32932-15-3
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32932-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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